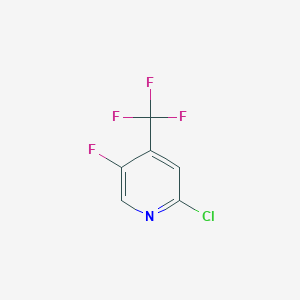

2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZPQJMGBKTEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356113-40-0 | |

| Record name | 2-chloro-5-fluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine (CAS No. 1356113-40-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific data for this compound (CAS No. 1356113-40-0) is emerging, this document synthesizes available information and draws logical parallels from closely related and well-studied analogues. This guide will cover the compound's core physicochemical properties, plausible synthetic strategies, expected reactivity, and potential applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. The strategic incorporation of fluorine and a trifluoromethyl group on the pyridine scaffold suggests its potential to modulate key pharmacological properties, making it a compound of high interest for further investigation.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic introduction of fluorine-containing substituents, such as a fluoro or trifluoromethyl group, has become a cornerstone of modern drug design. This is due to the profound and often beneficial effects these modifications can have on a molecule's pharmacokinetic and pharmacodynamic profile.

The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate pKa, thereby improving oral bioavailability.[1][2][3][4] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets.[5]

This compound presents a unique combination of these key functional groups:

-

A Pyridine Core: A foundational heterocyclic structure in numerous bioactive molecules.

-

A Chlorine Substituent: A versatile handle for further chemical modifications, particularly cross-coupling reactions.

-

A Fluorine Substituent: To enhance metabolic stability and modulate electronic properties.

-

A Trifluoromethyl Group: A powerful electron-withdrawing group to influence reactivity and bioactivity.

This guide will delve into the technical details of this promising, yet not extensively documented, chemical entity.

Physicochemical Properties and Structural Data

While a comprehensive, experimentally determined dataset for this compound is not widely available in the public domain, we can infer its key properties based on its structure and data from analogous compounds.

| Property | Inferred Value/Information | Source/Basis |

| CAS Number | 1356113-40-0 | [6][7] |

| Molecular Formula | C₆H₂ClF₄N | Calculated |

| Molecular Weight | 199.54 g/mol | Calculated |

| Appearance | Likely a solid or liquid at room temperature | Analogy to similar pyridines |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) and poorly soluble in water | General properties of halogenated pyridines |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Structural Representation:

Caption: Basic information and 2D structure of the molecule.

Synthesis Strategies: A Prospective Analysis

Detailed, peer-reviewed synthetic procedures for this compound are not readily found in the literature. However, based on established methodologies for the synthesis of related fluorinated and trifluoromethylated pyridines, several plausible synthetic routes can be proposed. These routes often involve the construction of the substituted pyridine ring or the late-stage introduction of the halogen and trifluoromethyl substituents.

Proposed Synthetic Workflow

A potential synthetic pathway could involve a multi-step process starting from a readily available pyridine precursor. The following diagram outlines a hypothetical, yet chemically reasonable, synthetic workflow.

Caption: A plausible multi-step synthesis workflow.

Key Synthetic Transformations

The introduction of a trifluoromethyl group onto a pyridine ring can be achieved through various methods. Direct C-H trifluoromethylation has emerged as a powerful tool in organic synthesis.[8][9] Alternatively, a pre-functionalized pyridine (e.g., an iodopyridine) can undergo copper-mediated trifluoromethylation.

Protocol Example (General - requires optimization for the specific substrate):

-

Starting Material: A suitable 2-chloro-5-fluoropyridine derivative.

-

Reagents: A trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane with a fluoride source, or a Togni reagent) and a suitable catalyst (e.g., a copper or palladium complex).

-

Solvent: Anhydrous aprotic solvent (e.g., DMF, NMP).

-

Procedure: a. To a solution of the pyridine precursor in the chosen solvent, add the trifluoromethylating agent and the catalyst under an inert atmosphere. b. Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS. c. Upon completion, cool the reaction to room temperature, quench with an appropriate aqueous solution, and extract the product with an organic solvent. d. Purify the crude product by column chromatography.

The introduction of chlorine and fluorine atoms onto the pyridine ring can be achieved through electrophilic halogenation. The regioselectivity of these reactions will be dictated by the electronic nature of the existing substituents. Given the electron-withdrawing nature of the trifluoromethyl group, the positioning of the incoming electrophile will be directed to the more electron-rich positions of the ring.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. This makes it a valuable site for introducing a wide range of nucleophiles, such as amines, alcohols, and thiols, which is a key strategy in drug development.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, further expanding its synthetic utility.

-

Modification of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can influence the reactivity of the adjacent positions on the pyridine ring.

Caption: Key reaction pathways for the title compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific drugs containing the this compound moiety are not yet on the market, its structural motifs are highly relevant to modern drug discovery. It is anticipated to be a valuable building block for the synthesis of novel therapeutic agents, particularly in oncology, infectious diseases, and neuroscience.

The rationale for its use in these areas stems from the established benefits of incorporating fluorinated pyridines into drug candidates:

-

Enhanced Potency and Selectivity: The unique electronic properties can lead to improved interactions with biological targets.

-

Improved Metabolic Stability: The C-F bond is highly stable, and the presence of fluorine can block metabolic hotspots in a molecule.

-

Modulated Physicochemical Properties: Fine-tuning of lipophilicity and pKa can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

This compound is likely to be utilized in the preparation of compounds with antitumor and pesticidal activities.[7]

Safety and Handling

A comprehensive safety data sheet (SDS) for this compound should be consulted before handling.[10] Based on analogous compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound (CAS No. 1356113-40-0) is a strategically important building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound remains limited in publicly accessible literature, its constituent functional groups suggest a high potential for the development of novel, bioactive molecules. Its utility as a versatile intermediate is underscored by the well-established principles of fluorine and trifluoromethyl group incorporation in drug design. As synthetic methodologies continue to advance, it is anticipated that this and similar highly functionalized pyridine derivatives will play an increasingly crucial role in the creation of next-generation therapeutics.

References

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH. (URL: [Link])

- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google P

- Catalytic Applications of Trifluoromethyl Pyridine Deriv

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)

- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google P

- This compound | 1356113-40-0. (URL: [Link])

- US4393214A - Preparation of 2-chloro-5-trifluoromethylpyridine and 2-chloro-5-perchlorofluoromethylpyridines - Google P

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

- heteroaromatic compound-FDC Chemical. (URL: [Link])

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

- The Many Roles for Fluorine in Medicinal Chemistry - ACS Public

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Deriv

- Applications of Fluorine in Medicinal Chemistry - ACS Public

- 发光材料-德尔塔(Delta) - 专注化学试剂、生物试剂、分析试剂等研发 ... (URL: [Link])

- Regioselective Direct C–H Trifluoromethylation of Pyridine | Organic Letters. (URL: [Link])

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Public

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1356113-40-0 [chemicalbook.com]

- 7. This compound | 1356113-40-0 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. keyorganics.net [keyorganics.net]

Technical Guide: Physicochemical Profile of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine

Abstract: This technical guide provides a comprehensive analysis of the physical properties of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine. Direct experimental data for this specific isomer is limited in publicly accessible literature. Therefore, this document establishes a robust physicochemical profile through a comparative analysis of its closely related structural isomers, 2-Chloro-4-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine. By grounding our analysis in the established effects of fluorine substitution on aromatic systems, we provide expert-driven predictions for key physical properties, offering valuable insights for researchers, chemists, and drug development professionals.

Introduction and Structural Elucidation

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The strategic placement of chloro, fluoro, and trifluoromethyl groups on the pyridine ring creates a unique electronic and steric environment, potentially modulating biological activity, metabolic stability, and other pharmacokinetic properties.

The core structures under consideration are depicted below. The analysis of Isomers A and B will form the basis for predicting the properties of the target compound.

Caption: Core structures for comparative analysis.

Comparative Analysis of Physical Properties

The introduction of a fluorine atom to the pyridine backbone is expected to modulate intermolecular forces and crystal packing, thereby influencing physical properties such as melting and boiling points. Fluorine's high electronegativity can significantly alter the molecule's dipole moment and electron distribution[3].

The table below summarizes the known physical properties of Isomers A and B and provides a predicted profile for the target compound.

| Property | 2-Chloro-4-(trifluoromethyl)pyridine (Isomer A) | 2-Chloro-5-(trifluoromethyl)pyridine (Isomer B) | This compound (Target) |

| Molecular Formula | C₆H₃ClF₃N | C₆H₃ClF₃N[4] | C₆H₂ClF₄N |

| Molecular Weight | 181.54 g/mol | 181.54 g/mol [4] | 199.53 g/mol |

| Appearance | - | White to yellowish crystalline low melting solid[5] | Predicted: White to light yellow solid or liquid |

| Melting Point | Not specified (liquid at room temp) | 32-34 °C[4][5] | Predicted: 15-30 °C |

| Boiling Point | 146-147 °C[6] | 139-141 °C[5] | Predicted: ~150-160 °C |

| Density | 1.411 g/mL at 25 °C[6] | 1.417 g/mL at 25 °C[4][5] | Predicted: ~1.50-1.55 g/mL at 25 °C |

| Solubility | Not specified | Soluble in chloroform, dichloromethane, ether, petroleum ether, toluene; insoluble in water.[5] | Predicted: Similar solubility profile; insoluble in water, soluble in common organic solvents. |

| Flash Point | Not applicable | 113 °C (closed cup)[4] | Predicted: >100 °C |

Rationale for Predictions

-

Melting Point: Isomer B, with the trifluoromethyl group at the 5-position, is a solid with a melting point of 32-34 °C. The introduction of a fluorine atom at the 5-position in the target compound increases molecular weight and polarity, which could lead to stronger intermolecular interactions and potentially raise the melting point. However, the added fluorine may also disrupt crystal lattice packing compared to a hydrogen atom. Therefore, a melting point in a similar or slightly lower range is a reasonable prediction.

-

Boiling Point: The boiling points of the two reference isomers are within a close range (139-147 °C). The target compound has a higher molecular weight (199.53 vs. 181.54 g/mol ), which typically leads to a higher boiling point due to increased van der Waals forces. The addition of the highly electronegative fluorine atom will also increase the molecular dipole moment, further strengthening intermolecular forces. A moderate increase in the boiling point is therefore expected.

-

Density: Both reference isomers have similar densities around 1.41 g/mL. The substitution of a hydrogen atom (atomic weight ~1) with a fluorine atom (atomic weight ~19) in a small molecule significantly increases its mass relative to its volume. A substantial increase in density is the most predictable outcome.

Workflow for Experimental Property Determination

For researchers requiring definitive data, a standard workflow for characterizing the physical properties of a novel or sparsely documented compound is essential. The following protocol outlines a self-validating system for obtaining reliable measurements.

Caption: Standard workflow for experimental characterization.

Spectroscopic and Safety Insights

Predicted Spectral Data

While experimental spectra are not available, we can predict the key features based on the structure and data from related compounds:

-

¹H NMR: The molecule contains two protons on the pyridine ring. Their chemical shifts would be influenced by the deshielding effects of the adjacent electronegative fluorine, chlorine, and trifluoromethyl groups. We would expect two distinct signals in the aromatic region (likely > 8.0 ppm), with coupling patterns determined by their relative positions.

-

¹⁹F NMR: This would be the most informative spectrum, showing two signals: one for the trifluoromethyl (CF₃) group and one for the single fluorine atom on the ring. The CF₃ group would appear as a singlet, while the ring fluorine would show coupling to the adjacent proton.

-

¹³C NMR: The spectrum would display six signals for the six unique carbon atoms of the pyridine ring. The carbons bonded to fluorine and the trifluoromethyl group would exhibit characteristic splitting (C-F coupling).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 199, with a characteristic M+2 isotope pattern (approximately 3:1 ratio) due to the presence of one chlorine atom. Fragmentation would likely involve the loss of Cl, F, or CF₃ groups.

Safety and Handling Profile

Given the lack of a specific Safety Data Sheet (SDS) for the target compound, the safety profile must be inferred from its structural analogues, which are classified as hazardous.

-

Hazard Classification (Predicted): Based on the data for Isomer B, the target compound should be handled as harmful and an irritant[4]. It is likely harmful if swallowed, inhaled, or absorbed through the skin, and may cause eye, skin, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances.

Synthesis and Reactivity Context

The synthesis of trifluoromethylpyridines is a well-established field in organic chemistry, often crucial for creating building blocks for pharmaceuticals and agrochemicals[7][8]. Common strategies involve:

-

Halogen Exchange (Halex) Reactions: Fluorination of a corresponding chlorinated precursor is a common method.

-

Vapor-Phase Fluorination/Chlorination: Industrial-scale synthesis often employs high-temperature gas-phase reactions over transition metal catalysts[7].

-

Building from Acyclic Precursors: Ring-closing condensation reactions provide an alternative route to constructing the pyridine core[9].

The presence of multiple halogen atoms on the target compound's ring makes it a versatile intermediate for further functionalization, particularly through nucleophilic aromatic substitution (SₙAr) reactions.

Conclusion

While direct experimental measurement remains the gold standard, this guide establishes a reliable, data-driven profile for the physical properties of this compound. Through a rigorous comparative analysis of its close isomers, we predict it to be a low-melting solid or liquid with a boiling point around 150-160 °C and a density significantly higher than its non-fluorinated counterparts (~1.5 g/mL). Its solubility and safety profiles are expected to be similar to other halogenated trifluoromethylpyridines. This synthesized information provides a solid foundation for researchers to handle, store, and utilize this compound in their experimental workflows.

References

- BLDpharm. (n.d.). 1227511-50-3|2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine.

- D'Amico, D. C., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.

- LGC Standards. (n.d.). Buy Online CAS Number 1356113-40-0 - TRC - this compound.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%. (CAS No. 52334-81-3).

- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97%. (CAS No. 81565-18-6).

- ChemicalBook. (n.d.). This compound. (CAS No. 1356113-40-0).

- ResearchGate. (2025).

- NIH. (2021).

- Guidechem. (n.d.). What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?.

- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.

- ChemicalBook. (n.d.). 2-Chloro-4-Methyl-5-(trifluoroMethyl)pyridine.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

- ResearchGate. (2010).

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97%. (CAS No. 81565-18-6).

Sources

- 1. Buy Online CAS Number 1356113-40-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. This compound | 1356113-40-0 [amp.chemicalbook.com]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-クロロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

A Senior Application Scientist's Technical Guide to 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine

Introduction: A Trifecta of Functionality on a Privileged Scaffold

In the landscape of modern drug discovery, fluorinated heterocyclic compounds have emerged as indispensable building blocks. Their unique electronic properties and metabolic stability make them prized assets in the medicinal chemist's toolbox. Within this class, 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine (CAS No. 849563-99-3) represents a particularly strategic intermediate.

This molecule is engineered for synthetic utility, featuring a pyridine core—a privileged structure in countless pharmaceuticals—adorned with a trifecta of functional groups. The trifluoromethyl (-CF3) group at the 4-position acts as a powerful electron-withdrawing group and a lipophilicity enhancer, often improving cell permeability and metabolic resistance[1]. The fluorine at the 5-position further modulates the electronic character of the ring. Critically, the chlorine atom at the 2-position serves as an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr). This specific arrangement makes the molecule an ideal precursor for constructing complex molecular architectures, most notably as a key intermediate in the synthesis of the approved kinase inhibitor, Ripretinib. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and application.

Physicochemical & Spectroscopic Profile

Precise experimental data for this specific isomer is not widely published. The following table includes essential identifiers and computed or analogous data to guide laboratory use.

| Property | Value / Description | Source |

| CAS Number | 849563-99-3 | N/A |

| Molecular Formula | C₆H₂ClF₄N | N/A |

| Molecular Weight | 200.54 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Predicted Boiling Point | ~150-160 °C | Analogous Data |

| Predicted Density | ~1.5 g/mL | Analogous Data |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogous Data[2] |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate); insoluble in water | General Chemical Principles |

Predicted Spectroscopic Signatures

-

1H NMR: Two signals are expected in the aromatic region. The proton at C6 (ortho to nitrogen) will appear as a doublet due to coupling with the C5-fluorine. The proton at C3 will appear as a singlet or a very finely split doublet.

-

19F NMR: Two distinct signals are anticipated. One signal for the -CF₃ group (around -60 to -70 ppm) and another for the C5-fluorine, which will exhibit coupling to the adjacent protons.

-

Mass Spectrometry: The molecular ion peak (M+) would show a characteristic isotopic pattern for one chlorine atom (M+ and M+2 in a ~3:1 ratio).

Synthesis of the Core Intermediate: A Proposed Pathway

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol: A Self-Validating System

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

This initial phase constructs the core pyridone ring system. The logic follows a patent-described synthesis for the 4-trifluoromethyl analogue[3].

-

Reaction Setup: To a nitrogen-purged, jacketed reactor equipped with mechanical stirring, a temperature probe, and a pressure-equalizing dropping funnel, charge dichloromethane (DCM), pyridine (1.0 eq.), and a suitable vinyl ether (e.g., vinyl n-butyl ether, 1.0 eq.).

-

Acylation: Cool the vessel to -10 °C. Slowly add trifluoroacetic anhydride (1.0 eq.) via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. The use of trifluoroacetic anhydride is a standard method for introducing the trifluoromethyl ketone moiety.

-

Intermediate Formation: After the addition is complete, allow the reaction to warm to 25 °C and stir for 2 hours. This is followed by reaction with a phosphonoacetate derivative to form a pentenoate intermediate.

-

Cyclization: The crude pentenoate intermediate is then heated with ammonium acetate in formamide at high temperature (e.g., 160 °C) for 8-12 hours. This step effects the condensation and cyclization to form the pyridone ring.

-

Isolation: After cooling, the reaction mixture is quenched with water. The precipitated solid, 2-hydroxy-4-(trifluoromethyl)pyridine, is isolated by filtration, washed, and dried.

Step 2: Regioselective Fluorination

-

Rationale: To install the fluorine at the C5 position, an electrophilic fluorinating agent is required. The hydroxypyridine exists in equilibrium with its pyridone tautomer, and the electron-rich nature of the ring directs electrophilic attack.

-

Procedure: Dissolve the 2-hydroxy-4-(trifluoromethyl)pyridine from the previous step in a suitable solvent like acetonitrile. Add an electrophilic fluorinating agent such as Selectfluor™ (1.1 eq.). Heat the reaction to 60-80 °C and monitor by LC-MS until starting material is consumed.

-

Workup: Cool the reaction, quench with aqueous sodium bisulfite solution, and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield crude 5-fluoro-2-hydroxy-4-(trifluoromethyl)pyridine.

Step 3: Deoxy-chlorination

-

Rationale: The final step converts the hydroxyl group of the pyridone into the chloro leaving group required for subsequent SNAr reactions. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard, potent reagents for this transformation[4].

-

Procedure: Charge the crude 5-fluoro-2-hydroxy-4-(trifluoromethyl)pyridine into a reactor. Carefully add phosphorus oxychloride (3-5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The reaction should be performed in a well-ventilated fume hood as HCl gas is evolved.

-

Quench & Isolation: After cooling, very slowly and carefully quench the reaction mixture by pouring it onto crushed ice. Basify the aqueous solution with NaOH or Na₂CO₃ to a neutral pH and extract the product with DCM or ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure This compound .

Chemical Reactivity: The SNAr Mechanism

The synthetic value of this intermediate lies in its high reactivity towards nucleophilic aromatic substitution (SNAr). The C2 position, bearing the chloro group, is exceptionally electrophilic.

Causality of Reactivity: The high reactivity is a result of the synergistic electron-withdrawing effects of three key features:

-

Ring Nitrogen: As a heteroatom, the nitrogen atom inherently polarizes the ring, creating electron-deficient (δ+) centers at the ortho (C2, C6) and para (C4) positions.

-

Para-Trifluoromethyl Group: The -CF₃ group at C4 is one of the most powerful electron-withdrawing groups in organic chemistry. Its inductive effect strongly depletes electron density from the entire ring, significantly activating the C2 and C6 positions towards nucleophilic attack.

-

Meta-Fluoro Group: The fluorine atom at C5 also contributes an inductive electron-withdrawing effect, further enhancing the electrophilicity of the adjacent C2 and C4 positions.

This combination makes the displacement of the C2-chloride highly favorable, proceeding through a classic addition-elimination mechanism involving a stabilized Meisenheimer intermediate.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application in Drug Development: Synthesis of Ripretinib

The primary industrial application of this compound is as a crucial building block in the synthesis of Ripretinib (CAS 1442472-39-0). Ripretinib is a "switch-control" tyrosine kinase inhibitor approved for the treatment of advanced gastrointestinal stromal tumors (GIST)[5][6].

The synthesis involves the SNAr coupling of our title compound with a complex naphthyridinone core.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-CHLORO-5-FLUORO-4-(HYDROXYMETHYL)PYRIDINE | 884494-86-4 [chemicalbook.com]

- 6. WO2017075531A1 - Novel lipids and lipid nanoparticle formulations for delivery of nucleic acids - Google Patents [patents.google.com]

Spectroscopic data for 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Spectroscopic Profile of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine

Introduction: The Structural Elucidation of a Complex Heterocycle

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic properties that are valuable in the design of novel bioactive molecules and functional materials. A comprehensive understanding of its spectroscopic characteristics is paramount for researchers engaged in its synthesis, reaction monitoring, and quality control.

This technical guide provides a multi-faceted analysis of the key spectroscopic data for this compound. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The narrative emphasizes the causality behind experimental observations, grounding the interpretation in established principles of chemical spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a compound as electronically complex as this compound, a multi-nuclear approach is essential to unambiguously assign its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Experimental Protocol: A standard protocol involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field spectrometer, with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Interpretation and Expected Data: The pyridine ring contains two protons. The proton at the 6-position (H-6) is adjacent to the nitrogen and the chlorine atom, while the proton at the 3-position (H-3) is adjacent to the chlorine and the trifluoromethyl-bearing carbon.

-

H-6 Signal: Expected to be the most downfield signal due to the deshielding effects of the adjacent electronegative nitrogen atom. It should appear as a doublet, with splitting arising from coupling to the fluorine atom at the 5-position (⁴JH-F).

-

H-3 Signal: This proton is also in an electron-deficient environment. It is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JH-F).

The strong electron-withdrawing nature of the chlorine, fluorine, and trifluoromethyl substituents leads to a general downfield shift for both protons compared to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~8.5 | d | ~2-4 (⁴JH-F) |

| H-3 | ~7.8 | d | ~6-8 (³JH-F) |

Visualization of NMR Workflow:

Caption: General workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used. A proton-decoupled ¹³C NMR spectrum is typically acquired on a 100 MHz or higher spectrometer. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

Interpretation and Expected Data: The molecule has six unique carbon atoms, each expected to produce a distinct signal. The chemical shifts are heavily influenced by the attached substituents.

-

C-2 and C-4: These carbons, directly bonded to chlorine and the CF₃ group respectively, will show significant C-F coupling. The C-4 signal will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group (¹JC-F), a hallmark of trifluoromethylated compounds.[1]

-

C-5: This carbon, bonded to fluorine, will exhibit a large one-bond C-F coupling constant (¹JC-F) and will appear as a doublet.

-

C-3 and C-6: These carbons will also show smaller C-F couplings (²JC-F, ³JC-F) to both the fluorine at C-5 and the CF₃ group.

-

CF₃ Carbon: This signal will appear as a prominent quartet with a very large one-bond C-F coupling constant (¹JC-F ≈ 270-280 Hz).

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~155 | d | (²JC-F) |

| C-3 | ~120 | d | (²JC-F) |

| C-4 | ~135 | qd | (¹JC-F from CF₃, ²JC-F from F) |

| C-5 | ~158 | d | (~250, ¹JC-F) |

| C-6 | ~150 | d | (³JC-F) |

| CF₃ | ~122 | q | (~275, ¹JC-F) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds.[2][3]

Experimental Protocol: The spectrum is acquired using the same sample. Chemical shifts are referenced to an external standard, commonly trichlorofluoromethane (CFCl₃) at δ 0.00 ppm.[4]

Interpretation and Expected Data: Two distinct signals are expected, one for the aromatic fluorine and one for the trifluoromethyl group.

-

CF₃ Signal: This group will appear as a singlet, as there are no adjacent NMR-active nuclei to couple with, other than long-range couplings which may not be resolved. Its chemical shift is characteristic of aromatic trifluoromethyl groups, typically in the range of -60 to -65 ppm.[5]

-

Aromatic Fluorine (C5-F): This fluorine will appear as a multiplet due to coupling with the adjacent protons (H-3 and H-6). The chemical shift for fluorine on a pyridine ring is influenced by other substituents but is expected to be in a distinct region from the CF₃ signal.

Table 3: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CF₃ | ~ -64 | s |

| C5-F | ~ -115 | m |

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Interpretation and Expected Data: The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

Molecular Ion (M⁺): The molecular weight of C₆H₂ClF₃N is approximately 213.98 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), there will be two peaks: M⁺ at m/z ≈ 214 and M+2 at m/z ≈ 216, with a characteristic intensity ratio of approximately 3:1.

-

Fragmentation: Common fragmentation pathways would involve the loss of a chlorine atom ([M-Cl]⁺), a fluorine atom, or the entire trifluoromethyl group ([M-CF₃]⁺). The stability of the pyridine ring means it will likely remain intact in major fragments.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 214, 216 | [C₆H₂ClF₃N]⁺ | Molecular ion peak with 3:1 isotope pattern |

| 179 | [M-Cl]⁺ | Loss of chlorine |

| 145 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Visualization of MS Workflow:

Caption: General workflow for Mass Spectrometry data acquisition.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The spectrum can be obtained by preparing a KBr pellet containing a small amount of the sample or by analyzing a thin film of the compound on a salt plate (e.g., NaCl or KBr).

Interpretation and Expected Data: The IR spectrum will show characteristic absorption bands corresponding to the various bonds within the molecule.

-

C-F and C-Cl Stretching: Strong absorption bands for C-F stretching from the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. The C-F stretch from the aromatic fluorine will also appear in this region. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range.

-

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: A weak absorption band is expected above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.

A study on the related compound 2-chloro-4-(trifluoromethyl)pyridine provides a useful reference for vibrational frequency assignments, showing strong FT-IR bands related to C-F and pyridine ring vibrations.[6]

Table 5: Predicted Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Weak |

| 1400 - 1600 | Aromatic C=C and C=N Stretch | Medium-Strong |

| 1100 - 1350 | C-F Stretch (CF₃ and Ar-F) | Strong |

| 600 - 800 | C-Cl Stretch | Medium |

Conclusion

The comprehensive spectroscopic analysis of this compound provides an unambiguous structural signature. ¹H and ¹³C NMR define the carbon-hydrogen framework and the influence of the electronegative substituents. ¹⁹F NMR offers a direct and sensitive probe of the fluorine environments, a critical tool for confirming the identity of such highly fluorinated molecules. Mass spectrometry confirms the molecular weight and isotopic composition, while IR spectroscopy verifies the presence of key functional groups. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the essential data needed for confident characterization and utilization of this complex heterocyclic compound.

References

- Vertex AI Search. (2024). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH.

- Vertex AI Search. (2024). Supporting Information for a scientific publication.

- Harmon, L. A., Liu, E. K. S., & Lagow, R. J. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. ACS Publications.

- ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives.

- PubMed. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.

- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane.

- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).

- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.

- ChemicalBook. (n.d.). This compound(1356113-40-0) 13C NMR.

- NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST WebBook.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97%.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

- University of Ottawa. (n.d.). 19Flourine NMR.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. colorado.edu [colorado.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

1H NMR spectrum of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Molecule and the Method

This compound is a polysubstituted heterocyclic compound. Such molecules are of significant interest in medicinal chemistry and materials science, often serving as critical building blocks in the synthesis of complex organic molecules. The precise arrangement of its substituents—a chloro group, a fluoro group, and a trifluoromethyl group—creates a unique electronic environment on the pyridine ring, which can be definitively probed by ¹H NMR spectroscopy.

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. It operates by measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. For ¹H NMR, the resulting spectrum provides three key pieces of information:

-

Chemical Shift (δ): Indicates the electronic environment of a given proton.

-

Integration: Reveals the relative number of protons responsible for a signal.

-

Multiplicity (Splitting Pattern): Describes the number of neighboring, magnetically active nuclei, governed by spin-spin coupling.

This guide will focus on predicting these parameters for the two aromatic protons present in the target molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound contains two chemically distinct protons, located at the C-3 and C-6 positions of the pyridine ring. The powerful electron-withdrawing nature of the halogen and trifluoromethyl substituents is expected to shift both proton signals significantly downfield compared to unsubstituted pyridine.

Analysis of the H-6 Proton Signal

The proton at the C-6 position is flanked by the nitrogen atom and the chlorine atom at C-2. It is also in a para position relative to the trifluoromethyl group and ortho to the fluorine at C-5.

-

Chemical Shift (δ): The cumulative deshielding effect from the adjacent electronegative nitrogen, the inductively withdrawing 2-chloro group, and the strongly electron-withdrawing 4-CF₃ group will push this signal significantly downfield. Based on data for 2-chloropyridine (H-6 at ~8.39 ppm)[1] and 4-(trifluoromethyl)pyridine (α-protons at ~8.7 ppm)[2], the predicted chemical shift for H-6 is in the range of 8.70 - 8.90 ppm .

-

Multiplicity: The splitting of the H-6 signal is primarily determined by its coupling to two other nuclei:

-

³J(H6-F5) (ortho coupling): Coupling to the fluorine atom at C-5 over three bonds will result in a doublet. Heteronuclear ortho H-F coupling constants in aromatic rings are typically in the range of 5-10 Hz.

-

⁴J(H6-H3) (meta coupling): A smaller coupling over four bonds to the proton at C-3 will also occur. This meta H-H coupling is typically small, around 0-2 Hz, and may not be fully resolved, potentially appearing as broadening of the main doublet peaks.

-

-

Predicted Signal: A doublet , or a finely split doublet of doublets (dd).

Analysis of the H-3 Proton Signal

The proton at the C-3 position is adjacent to both the 2-chloro and 4-trifluoromethyl groups, and meta to the 5-fluoro group.

-

Chemical Shift (δ): This proton is in a highly electron-deficient environment. The powerful deshielding from the adjacent trifluoromethyl group and the chloro group will result in a significant downfield shift. We predict this signal to appear in the range of 7.90 - 8.10 ppm .

-

Multiplicity: The H-3 signal will be more complex due to multiple coupling partners:

-

⁴J(H3-F5) (meta coupling): Coupling to the fluorine at C-5 over four bonds will split the signal. Typical ⁴J(H-F) values are around 4-8 Hz[3].

-

⁴J(H3-CF₃) (ortho coupling): The proton will couple to the three equivalent fluorine atoms of the trifluoromethyl group. This coupling over four bonds results in a quartet. Long-range H-CF₃ coupling constants are typically small, in the range of 1-3 Hz[4].

-

⁴J(H3-H6) (meta coupling): As with H-6, there will be a small meta coupling to the H-6 proton (0-2 Hz).

-

-

Predicted Signal: A doublet of quartets (dq) . The larger splitting will arise from the ⁴J(H3-F5) coupling, with each line of the doublet further split into a quartet by the CF₃ group. The small coupling to H-6 may cause additional broadening.

Summary of Predicted Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.70 - 8.90 | Doublet (d) or dd | ³J(H6-F5) ≈ 6-9 Hz; ⁴J(H6-H3) ≈ 1-2 Hz |

| H-3 | 7.90 - 8.10 | Doublet of Quartets (dq) | ⁴J(H3-F5) ≈ 4-7 Hz; ⁴J(H3-CF₃) ≈ 1-2 Hz; ⁴J(H3-H6) ≈ 1-2 Hz |

Experimental Verification Protocol

To validate the predicted spectrum, the following experimental protocol should be followed. This procedure is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆. Ensure the solvent does not have signals that would overlap with the predicted proton signals. CDCl₃ is a common first choice.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7][8]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particulates.[7]

-

Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is often sufficient.[6]

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion and resolution.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is critical for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Experiment: Standard ¹H pulse-acquire experiment.

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: Set a window of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all signals are captured.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift axis using the internal standard or the residual solvent signal.

Visualization of Predicted Interactions

The spin-spin coupling network within the molecule dictates the multiplicity of the signals. This network is visualized below.

Caption: Predicted J-coupling network for this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the downfield aromatic region. The H-6 proton is expected to appear as a doublet (or doublet of doublets) around 8.70-8.90 ppm, primarily split by the ortho fluorine. The H-3 proton is anticipated to be a more complex doublet of quartets around 7.90-8.10 ppm, split by both the meta fluorine and the adjacent trifluoromethyl group. This predictive analysis, grounded in established NMR principles and comparative data, provides a reliable framework for the identification and structural confirmation of this compound and serves as a guide for its empirical spectral acquisition.

References

- Coupling of Protons with Fluorine. (2007).

- Pereda-Miranda, R., & Cuevas, G. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

- Dona, A. C., et al. (2014). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of visualized experiments : JoVE, (90), 51769. [Link]

- Sykora, V., et al. (2020).

- Stenutz, R. NMR chemical shift prediction of pyridines. Carbohydrate Research Center, University of Georgia. [Link]

- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. [Link]

- NMR Sample Prepar

- Supporting Information for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethyl

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- NMR Sample Preparation.

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters. [Link]

- Williamson, K. L., et al. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. Journal of the American Chemical Society, 88(14), 3343-3348. [Link]

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

- 3-Fluoropyridine. PubChem. [Link]

- NMR Sample Preparation: The Complete Guide.

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1813. [Link]

- 2-Chloro-5-(trifluoromethyl)pyridine. PubChem. [Link]

- 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Barchi, J. J., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. The Journal of organic chemistry, 80(2), 938-947. [Link]

- Chen, J., et al. (2015). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 54(17), 8395-8404. [Link]

- Kirk, D. N., & Yeoh, B. L. (1983). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2945-2951. [Link]

- Supporting Information for A General Method for the Synthesis of 2-(Trifluoromethyl)pyridines. Organic Letters. [Link]

- Supporting Information for Synthesis of Novel Imidazo[1,2-a]pyridine-ribofuranoside Conjugates via Click Chemistry and their Anticancer Activity. The Royal Society of Chemistry. [Link]

- Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. [Link]

- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences, Serie Des Sciences Chimiques, 17(9).

- Barchi, J. J., et al. (2015). Fluorine-decoupled carbon spectroscopy for the determination of configuration at fully substituted, trifluoromethyl-bearing carbons. The Journal of organic chemistry, 80(2), 938-47. [Link]

- Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent.

- 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]

- ¹H NMR Chemical Shift Table. Chemistry Steps. [Link]

Sources

- 1. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 2. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. scribd.com [scribd.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organomation.com [organomation.com]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this molecule.

Introduction

This compound is a highly functionalized pyridine derivative with significant potential in medicinal and materials chemistry. The presence of three distinct halogen substituents—chlorine, fluorine, and a trifluoromethyl group—on the pyridine ring creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its characterization. Understanding the ¹³C NMR spectrum is crucial for confirming the molecular structure, assessing purity, and predicting reactivity. This guide will delve into the theoretical underpinnings of the ¹³C NMR chemical shifts of this molecule, provide a practical guide to obtaining high-quality spectra, and offer a detailed analysis of the spectral data.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following ¹³C NMR chemical shifts have been predicted using advanced computational algorithms. These predictions are based on established substituent effects and extensive spectral databases.[1]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment Rationale |

| C-2 | 149.5 | d | J(C,F) ≈ 10-15 | Attached to electron-withdrawing Cl and adjacent to N; deshielded. Doublet due to coupling with F at C-5. |

| C-3 | 121.8 | d | J(C,F) ≈ 20-25 | Shielded relative to other carbons, but influenced by adjacent CF₃ and F. Doublet due to coupling with F at C-5. |

| C-4 | 138.2 | qd | ¹J(C,F) ≈ 275, J(C,F) ≈ 35 | Directly attached to the strongly electron-withdrawing CF₃ group, leading to significant deshielding and a large one-bond C-F coupling constant. Quartet due to the three F atoms of the CF₃ group, and a doublet due to coupling with the F at C-5. |

| C-5 | 155.0 | d | ¹J(C,F) ≈ 250 | Directly attached to the highly electronegative F atom, resulting in strong deshielding and a large one-bond C-F coupling constant. |

| C-6 | 145.1 | d | J(C,F) ≈ 5-10 | Alpha to the ring nitrogen and influenced by the adjacent F atom, leading to deshielding. Doublet due to coupling with F at C-5. |

| CF₃ | 122.5 | q | ¹J(C,F) ≈ 275 | The carbon of the trifluoromethyl group, characterized by a large one-bond C-F coupling constant. |

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful consideration of the experimental parameters. The following is a detailed, step-by-step methodology.

1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize interference from residual proton signals.[2] Other potential solvents include acetone-d₆ and DMSO-d₆, though chemical shifts may vary.[3]

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is recommended to simplify the spectrum by removing C-H couplings.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide accurate integration.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) should be sufficient to cover the expected chemical shift range.

-

Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

In-depth Analysis of ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum of this compound is a direct reflection of the electronic environment of each carbon atom, which is heavily influenced by the three halogen-containing substituents.

Substituent Effects on the Pyridine Ring:

The chemical shifts of the carbon atoms in the pyridine ring are determined by a combination of inductive and resonance effects of the substituents, as well as the inherent electronic properties of the pyridine ring itself.

-

Nitrogen Atom: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the ring, particularly from the alpha (C-2, C-6) and gamma (C-4) positions. This generally leads to a deshielding of these carbons compared to benzene.

-

Chlorine (at C-2): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which deshields the attached carbon (C-2). It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is dominant.

-

Fluorine (at C-5): Fluorine is the most electronegative element and therefore has a very strong electron-withdrawing inductive effect (-I), causing significant deshielding of the directly attached carbon (C-5). Similar to chlorine, it has a +R effect, but the -I effect is much stronger.

-

Trifluoromethyl Group (at C-4): The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong -I effect significantly deshields the attached carbon (C-4).

The interplay of these effects can be visualized in the following diagram:

Substituent Effects on Electron Density

¹³C-¹⁹F Coupling:

A key feature of the ¹³C NMR spectrum of this molecule is the presence of coupling between the carbon and fluorine atoms.[4] Fluorine has a spin quantum number of 1/2 and is 100% abundant, leading to observable splitting of carbon signals.

-

One-bond coupling (¹J(C,F)): The coupling between a carbon and a directly attached fluorine is typically large, on the order of 200-300 Hz.[5] This is evident for C-5 and the CF₃ carbon.

-

Two-bond coupling (²J(C,F)): Coupling over two bonds is also significant and is observed for the carbons adjacent to the fluorine-bearing carbons.

-

Long-range coupling (³J(C,F) and ⁴J(C,F)): Coupling over three or more bonds is generally smaller but can still be observed, providing valuable structural information.

The multiplicity of the carbon signals (quartet for the CF₃-attached carbon and doublets for carbons coupled to the single fluorine) is a powerful tool for assigning the resonances in the spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is rich with information that, when properly interpreted, provides a detailed picture of the molecule's electronic structure. The chemical shifts are governed by the strong inductive effects of the nitrogen and halogen substituents, while the coupling patterns arise from the interaction of the carbon nuclei with the fluorine atoms. This guide provides a solid foundation for researchers working with this and similar highly functionalized heterocyclic compounds, enabling them to confidently acquire, analyze, and interpret their NMR data.

References

- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.

- Kleinpeter, E. (1997).

- Wishart, D. S., et al. (2024). CASPRE - 13C NMR Predictor. Metabolites, 14(5), 290.

- ChemAxon. (n.d.). NMR Prediction.

- Paton, R. S., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12, 12012-12026.

- ACD/Labs. (n.d.). NMR Prediction.

- Patiny, L., & Banfi, D. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

- NMRDB.org. (n.d.). Predict all NMR spectra.

- Ganguly, S. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction....

- Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon. YouTube.

- DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw. YouTube.

- Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw?.

- Herlt, T. (n.d.). Putting ChemNMR to the Test. Upstream Solutions.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Dr. Shamsa. (2023, August 25). Chemdraw for predicting NMR spectra. YouTube.

- Poteau, R. (n.d.). 13C NMR predictor. virtual Chemistry 3D.

- Scribd. (n.d.). Predict 13C Carbon NMR Spectra.

Sources

An In-depth Technical Guide to the FT-IR Analysis of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine. Designed for researchers, analytical chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the structural-spectral correlations of this complex halogenated pyridine, explains the rationale behind analytical choices, and provides a robust framework for obtaining and interpreting high-fidelity FT-IR data.

Introduction: The Molecule and the Method

This compound is a highly substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on a pyridine ring creates a distinct electronic and structural profile. FT-IR spectroscopy serves as a powerful, non-destructive technique to confirm the identity, assess the purity, and probe the vibrational characteristics of this molecule. The technique measures the absorption of infrared radiation by the molecule, which excites vibrations in its chemical bonds. Each functional group possesses characteristic vibrational frequencies, resulting in a unique spectral "fingerprint."

Understanding this fingerprint requires a systematic deconstruction of the molecule's constituent parts: the pyridine core, the carbon-chlorine bond, the carbon-fluorine bond, and the trifluoromethyl group. The interplay of these components, including electronic and steric effects, dictates the precise position and intensity of absorption bands in the FT-IR spectrum.

Figure 1: Molecular Structure of this compound.

Theoretical Spectral Analysis: Predicting the Fingerprint

A predictive analysis of the FT-IR spectrum is crucial for targeted interpretation. We can anticipate the key absorption regions by examining the vibrational modes of each functional component.

Pyridine Ring Vibrations

The pyridine ring, an aromatic heterocycle, gives rise to several characteristic bands.

-

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. For substituted pyridines, these bands are often of weak to medium intensity and can be observed in the 3100-3000 cm⁻¹ region.[1][2]

-

C=C and C=N Ring Stretching: These vibrations are fundamental to the aromatic system and appear as a series of sharp bands in the 1650-1400 cm⁻¹ region.[3][4] The substitution pattern significantly influences their position and intensity. For a heavily substituted and electron-deficient ring like the one in our target molecule, these bands are expected between 1610 cm⁻¹ and 1430 cm⁻¹.[3][5]

-

Ring Breathing and Deformations: The "fingerprint" region below 1000 cm⁻¹ contains complex C-H out-of-plane bending and ring deformation modes. These are highly specific to the substitution pattern.

Trifluoromethyl (CF₃) Group Vibrations

The CF₃ group is a strong spectroscopic reporter due to the high electronegativity of fluorine and the strength of the C-F bonds.

-

Asymmetric and Symmetric C-F Stretching: The CF₃ group gives rise to very intense and characteristic absorption bands. The asymmetric stretching vibrations are typically found in the 1200-1100 cm⁻¹ range, while the symmetric stretch appears at a slightly lower frequency, often around 1100 cm⁻¹.[5][6] These are often the most prominent peaks in the spectrum. The coupling of these vibrations with the pyridine ring can lead to multiple strong bands in this region.[7][8][9]

-

Deformation (Bending) Modes: CF₃ deformation or bending modes (scissoring and rocking) appear at lower frequencies, generally in the 800-700 cm⁻¹ region, and are of medium intensity.[6]

Carbon-Halogen Vibrations

-

C-Cl Stretching: The carbon-chlorine stretching vibration is typically found in the 850-550 cm⁻¹ range.[1][10] Its exact position is sensitive to the molecular environment. For an aromatic C-Cl bond, this peak is expected in the upper end of this range, often around 850-750 cm⁻¹.[10][11]

-

Aromatic C-F Stretching: The C-F stretching vibration for a single fluorine atom attached to an aromatic ring is typically a strong band found in the 1300-1200 cm⁻¹ region. This band may overlap with the intense absorptions from the CF₃ group, potentially appearing as a distinct peak or a shoulder on the main CF₃ absorption profile.

Summary of Expected Vibrational Modes

The following table consolidates the expected FT-IR absorption bands for this compound, providing a quantitative reference for spectral interpretation.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Weak to Medium | Confirms the presence of aromatic protons. |

| C=C and C=N Ring Stretch | Pyridine Ring | 1610 - 1430 | Medium to Strong | A series of sharp bands characteristic of the substituted aromatic system.[3][5] |

| Asymmetric C-F Stretch | -CF₃ Group | 1200 - 1100 | Very Strong | Often the most intense feature in the spectrum, may appear as multiple peaks due to coupling.[6] |

| Symmetric C-F Stretch | -CF₃ Group | ~1100 | Strong | May overlap with asymmetric stretches.[6] |

| Aromatic C-F Stretch | Ar-F | 1300 - 1200 | Strong | May appear as a distinct peak or a shoulder on the CF₃ absorption bands. |

| C-Cl Stretch | Ar-Cl | 850 - 750 | Medium to Strong | A key indicator for the chloro-substituent in the fingerprint region.[1][10] |

| CF₃ Deformation (Bending) | -CF₃ Group | 800 - 700 | Medium | Confirms the presence of the trifluoromethyl group. |

| C-H Out-of-Plane Bending | Pyridine Ring | 900 - 675 | Medium to Strong | Highly specific to the substitution pattern.[1] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines the acquisition of an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, a common and highly reproducible method for liquid samples. The trustworthiness of the data relies on a systematic approach to instrument validation, background collection, and sample analysis.

Figure 2: Workflow for FT-IR Analysis using an ATR Accessory.

Step-by-Step Methodology

-

Instrument Preparation and Validation:

-

Rationale: Ensuring the instrument is performing optimally is the foundation of trustworthy data. A dry, CO₂-free environment prevents atmospheric interference.

-

Action: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen. Run a performance verification using a polystyrene film standard. The peak positions must be within the accepted tolerance (e.g., ±0.5 cm⁻¹) of standard values.

-

-

ATR Crystal Cleaning:

-

Rationale: Any residue on the ATR crystal will appear in both the background and sample spectra, leading to inaccurate results.

-

Action: Meticulously clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol, using a lint-free wipe. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Rationale: The background scan measures the instrument's response and the ambient environment. This is digitally subtracted from the sample scan to yield the spectrum of the sample alone.

-

Action: With the clean, empty ATR accessory in place, collect a background spectrum. Typical parameters are 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Sample Application:

-

Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal.

-

Action: Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire surface is covered. If the sample is volatile, acquire the spectrum promptly.

-

-

Sample Spectrum Acquisition:

-

Rationale: Co-adding multiple scans improves the signal-to-noise ratio, making weaker bands more discernible.

-

Action: Using the same acquisition parameters as the background scan, collect the sample spectrum.

-

-

Data Processing and Analysis:

-